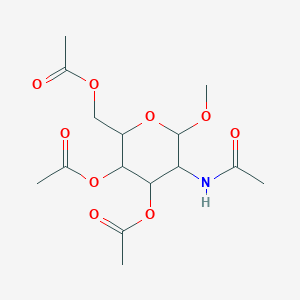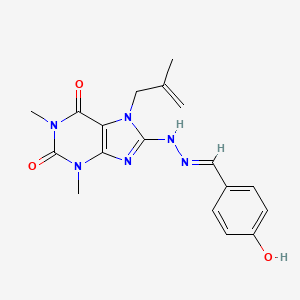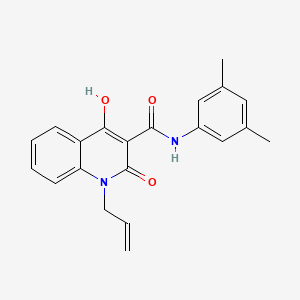
(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile
Overview
Description
(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile, also known as DMF-TA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMF-TA is a member of the acrylonitrile family and is known for its unique chemical structure and properties.
Scientific Research Applications
(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile has been shown to have potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. This compound has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells, making it a potential candidate for the development of anti-cancer drugs. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile is not fully understood, but it is believed to involve the activation of the p38 MAPK signaling pathway, which plays a key role in cell growth, differentiation, and apoptosis. This compound has been shown to induce apoptosis in cancer cells by activating the p38 MAPK signaling pathway, leading to the activation of caspases and the cleavage of PARP.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile for lab experiments is its unique chemical structure, which makes it a potential candidate for the development of new drugs and therapies. This compound is also relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
For the research and development of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile include the development of this compound-based drugs and the investigation of its mechanism of action and potential toxicity.
properties
IUPAC Name |
(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S/c1-24-18-8-7-14(10-19(18)25-2)17-12-26-20(23-17)15(11-22)9-13-5-3-4-6-16(13)21/h3-10,12H,1-2H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJJFOITFVFTJX-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3F)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3F)/C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol](/img/structure/B3406607.png)


![(E)-ethyl 2-(2-hydroxy-5-nitrobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3406618.png)
![(E)-ethyl 2-(2-hydroxy-5-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3406623.png)
![Methyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate](/img/structure/B3406625.png)



![(2E)-3-[(2-ethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3406661.png)
![(2Z)-2-[(4-methylphenyl)formamido]-3-(3-methylthiophen-2-yl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide](/img/structure/B3406666.png)
![2-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]benzoic acid](/img/structure/B3406674.png)
![(2Z)-3-[(3-chloro-2-methylphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3406675.png)